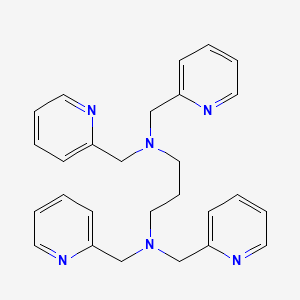
1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
Overview
Description
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)-: is a complex organic compound known for its versatile applications in various scientific fields. This compound is characterized by the presence of pyridinylmethyl groups attached to a 1,3-propanediamine backbone, making it a valuable ligand in coordination chemistry and a useful reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- typically involves the reaction of 1,3-propanediamine with pyridine-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinylmethyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- has a wide range of applications in scientific research, including:
Chemistry:
Coordination Chemistry: The compound acts as a ligand, forming stable complexes with transition metals
Biology:
Zinc Chelation: The compound is used as a zinc chelator in biological studies to investigate the role of zinc in cellular processes and diseases.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly in targeting metal-dependent enzymes and pathways.
Industry:
Catalysis: The compound’s ability to form stable metal complexes makes it useful in industrial catalysis processes, including polymerization and oxidation reactions.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- involves its ability to chelate metal ions, particularly zinc. By binding to zinc ions, the compound can modulate the activity of zinc-dependent enzymes and proteins. This chelation process can influence various cellular pathways, including those involved in apoptosis and signal transduction.
Comparison with Similar Compounds
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Lacks the pyridinylmethyl groups, making it less versatile in coordination chemistry.
Uniqueness: 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is unique due to its ability to form stable complexes with a variety of metal ions, particularly zinc. This property makes it highly valuable in both research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6/c1-5-14-28-24(10-1)20-32(21-25-11-2-6-15-29-25)18-9-19-33(22-26-12-3-7-16-30-26)23-27-13-4-8-17-31-27/h1-8,10-17H,9,18-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODATTHCRVWTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451122 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80384-94-7 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


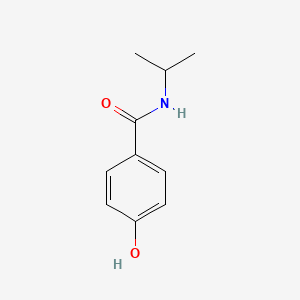
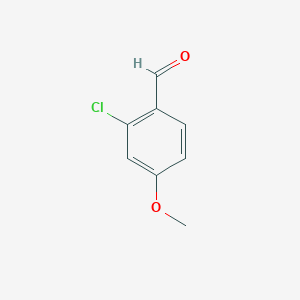


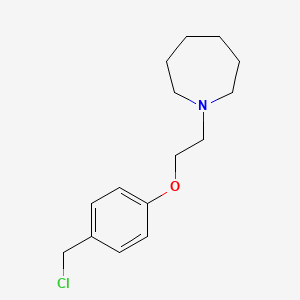
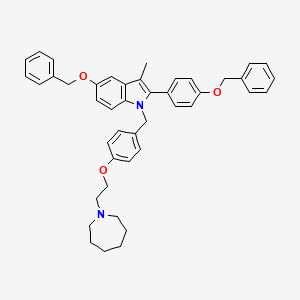


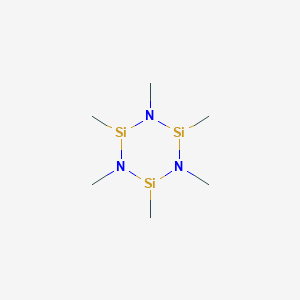
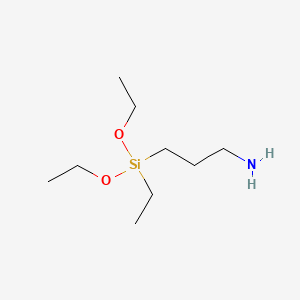
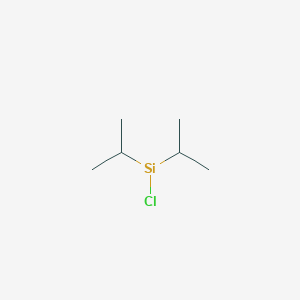

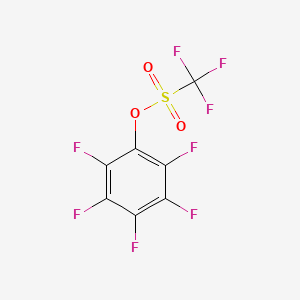
![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
